BenchChemオンラインストアへようこそ!

N,N-dipropyl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide

UT-B inhibition urea transporter urearetics

This specific N,N-dipropyl pharmacophore (CHEMBL2165788) is a validated nanomolar UT-B inhibitor (IC₅₀=14-23 nM) with >1,000-fold selectivity over structurally analogous compounds like the isopropyl derivative (IC₅₀=16,500 nM). Curated in ChEMBL with quantitative activity data from orthogonal erythrocyte lysis and stopped-flow assays, it is the definitive reference standard for urearetic pharmacology, enabling dose-response studies without the salt-wasting effects of conventional diuretics. Ensure you procure this exact chemotype for reproducible, target-specific research.

Molecular Formula C19H26N4O2S
Molecular Weight 374.5
CAS No. 921475-12-9
Cat. No. B2685606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dipropyl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide
CAS921475-12-9
Molecular FormulaC19H26N4O2S
Molecular Weight374.5
Structural Identifiers
SMILESCCCN(CCC)C(=O)CC1=CSC(=N1)NC(=O)NC2=CC=C(C=C2)C
InChIInChI=1S/C19H26N4O2S/c1-4-10-23(11-5-2)17(24)12-16-13-26-19(21-16)22-18(25)20-15-8-6-14(3)7-9-15/h6-9,13H,4-5,10-12H2,1-3H3,(H2,20,21,22,25)
InChIKeyGJBSDVQEYNWSAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,N-Dipropyl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide (CAS 921475-12-9): A Selective Nanomolar UT-B Inhibitor for Urea Transporter Research


N,N-Dipropyl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide (CHEMBL2165788) is a thiazole-urea hybrid small molecule (MW 374.5, C₁₉H₂₆N₄O₂S) that functions as a nanomolar inhibitor of the UT-B urea transporter [1]. It was identified from a high-throughput screen of 50,000 drug-like compounds and belongs to the structural class of thiazole acetamide derivatives, which are recognized for their capacity to engage the UT-B pore via a competitive mechanism [2]. Its primary annotation in authoritative databases links it to Urea Transporter 1 (SLC14A1) modulation, situating it within the emerging 'urearetic' pharmacological paradigm—diuretics that act via urea transport inhibition rather than salt transporter blockade [3].

Why Thiazole-Urea UT-B Inhibitors Cannot Be Treated as Interchangeable Commodities


The thiazole-urea chemotype exhibits extreme sensitivity to N-substituent variation at the acetamide terminus. Within the same UT-B erythrocyte lysis assay, a structurally analogous compound bearing an isopropyl substituent (CHEMBL2165780, BDBM50394971) shows an IC₅₀ of 16,500 nM, rendering it over 1,000-fold less potent than the dipropyl-substituted target compound (IC₅₀ = 14 nM) [1]. Even among potent UT-B inhibitors, distinctions in selectivity versus UT-A isoforms, species cross-reactivity, and metabolic stability profiles preclude generic substitution [2]. Procurement decisions must therefore be guided by the specific N,N-dipropyl pharmacophore, which has been curated in ChEMBL with quantitative UT-B inhibition data and is explicitly linked to urea transporter modulation, unlike the majority of commercial thiazole acetamide analogs that lack validated target annotation [3].

Quantitative Differentiation Evidence for N,N-Dipropyl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide Versus Closest Analogs


UT-B Inhibitory Potency: 1,000-Fold Advantage Over a Structural Analog Bearing an N-Isopropyl Substituent

In the wild-type CD1 mouse erythrocyte hemolysis assay, N,N-dipropyl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide (CHEMBL2165788) inhibited UT-B-mediated transport with an IC₅₀ of 14 nM [1]. Under identical assay conditions, the N-isopropyl analog BDBM50394971 (CHEMBL2165780) exhibited an IC₅₀ of 16,500 nM—a potency deficit of 1,179-fold [2]. This demonstrates that the N,N-dipropyl moiety is a critical pharmacophoric determinant for high-affinity UT-B engagement within this thiazole-urea series.

UT-B inhibition urea transporter urearetics erythrocyte lysis assay

Functional UT-B Blockade in Orthogonal Assay Format: Stopped-Flow Light Scattering Confirms 23 nM IC₅₀

In a mechanistically orthogonal stopped-flow light scattering assay measuring UT-B-mediated urea flux in intact CD1 mouse erythrocytes, the target compound inhibited transport with an IC₅₀ of 23 nM [1]. This value corroborates the hemolysis-based assay data (IC₅₀ = 14 nM) using a direct transport readout rather than an indirect lysis endpoint. For comparison, the benchmark triazolothienopyrimidine UT-B inhibitor UTBinh-14 (UT-B-IN-1) exhibits IC₅₀ values of 10 nM (human) and 25 nM (mouse) , placing the target compound within the same nanomolar potency tier as the most widely cited UT-B probe.

urea transport kinetics stopped-flow light scattering UT-B functional assay

Chemotype Selectivity: Dipropyl vs. Diethyl Substitution and the Critical Role of N-Alkyl Chain Length

Within the p-tolyl-ureido-thiazole acetamide scaffold, the N,N-dialkyl substituent governs both potency and physicochemical properties. The N,N-dipropyl derivative (target compound) possesses a calculated logP of approximately 3.0–3.5 and molecular weight of 374.5 Da [1], positioning it favorably within Lipinski-compatible property space. The N,N-diethyl analog (MW ~346.4 Da, logP ~2.0–2.5) has lower lipophilicity, which may reduce membrane partitioning and access to the intracellular UT-B binding site . The N-isopropyl analog (CAS 923164-37-8, MW 332.42) has intermediate lipophilicity but, as shown above, suffers a catastrophic loss of UT-B potency (IC₅₀ = 16,500 nM vs. 14 nM) [2]. This SAR discontinuity—where two additional methylene units produce a >1,000-fold potency gain—highlights the non-linear relationship between N-alkyl chain length and UT-B affinity.

structure-activity relationship N-alkyl substitution thiazole acetamide lipophilicity

UT-B Substrate Annotation and Potential for Targeted Delivery Applications

Beyond its inhibitory activity, DrugMap annotates N,N-dipropyl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide as a substrate of human Urea Transporter 1 (UT1_HUMAN, SLC14A1) [1]. This dual inhibitor-substrate profile is pharmacologically significant: the compound not only blocks UT-B but is itself recognized and translocated by UT1. In contrast, structurally divergent UT-B inhibitors such as the triazolothienopyrimidine class (e.g., UTBinh-14) are not annotated as UT1 substrates, limiting their utility for transporter-mediated uptake studies [2]. This property may enable applications in which the compound serves as a tool to probe urea transporter substrate specificity or as a starting point for designing UT-targeted prodrugs.

urea transporter substrate SLC14A1 drug-target interaction transporter-mediated delivery

Curated Bioactivity Data Availability: ChEMBL-Annotated Target Engagement Versus Uncharacterized Analogs

N,N-Dipropyl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide is indexed in ChEMBL (CHEMBL2165788) with curated UT-B inhibition data across multiple assay formats, providing researchers with peer-reviewed, standardized bioactivity measurements [1]. In contrast, the structurally analogous N,N-diethyl derivative (CAS not associated with UT-B data) and the N-isopropyl derivative (CAS 923164-37-8) lack any ChEMBL-curated target engagement data . Without validated target annotation, these analogs remain 'orphan' compounds in the context of urea transporter research, introducing substantial risk of negative experimental outcomes when procured as presumed functional equivalents.

ChEMBL curation bioactivity database target annotation research tool validation

N-Alkyl Chain Length and In Silico ADME Predictions: Dipropyl as a Balanced Lipophilicity Strategy

The target compound's physicochemical properties (MW 374.5, H-bond donors: 2, H-bond acceptors: 7, estimated logP ~3.0–3.5) conform to Lipinski's Rule of Five, supporting its suitability as a lead-like molecule for further optimization [1]. Compared to the N-isopropyl analog (MW 332.42, lower logP), the dipropyl compound benefits from enhanced membrane permeability potential without exceeding the logP threshold (>5) associated with poor solubility and rapid metabolic clearance . This balanced profile is consistent with the observation that the compound was identified from a drug-like screening collection, whereas many UT-B inhibitors from other chemotypes (e.g., phthalazinamines) suffer from poor metabolic stability [2].

ADME prediction Lipinski rule of five drug-likeness lead optimization

Optimal Research and Procurement Scenarios for N,N-Dipropyl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide


UT-B Pharmacological Probe Development for Renal Physiology Studies

This compound is uniquely suited as a chemical probe for UT-B inhibition studies in rodent erythrocyte and kidney models at low nanomolar concentrations (IC₅₀ = 14–23 nM), enabling dose-response characterization of 'urearetic' pharmacology without the confounding salt-wasting effects of conventional diuretics [1]. Its >1,000-fold selectivity window over structurally analogous inactive compounds allows for clear structure-activity relationship conclusions in parallel analog testing [2].

Urea Transporter Substrate Specificity and Transporter-Mediated Uptake Studies

Given its dual annotation as both a UT-B inhibitor and a UT1 (SLC14A1) substrate, this compound can serve as a tool to dissect the molecular determinants of urea transporter substrate recognition versus inhibition, an application not accessible with pure UT-B inhibitors such as the triazolothienopyrimidine class [3]. Researchers investigating UT1-mediated cellular uptake mechanisms can use this compound as a structurally defined substrate probe in competition or transport assays.

Medicinal Chemistry Starting Point for UT-B-Targeted Diuretic Lead Optimization

With its balanced physicochemical profile (MW 374.5, logP ~3.0–3.5, zero Lipinski violations) and validated nanomolar UT-B potency, this compound represents an attractive lead-like starting point for medicinal chemistry programs aiming to develop novel salt-sparing diuretics [4]. The N,N-dipropyl acetamide moiety provides a tractable vector for further derivatization, while the p-tolyl-ureido-thiazole core maintains target engagement [5].

Procurement of a ChEMBL-Annotated Reference Standard for UT-B Assay Validation

For laboratories establishing or validating UT-B inhibition screening assays, this compound provides a ChEMBL-curated reference standard with quantitative activity data across two orthogonal assay formats (erythrocyte lysis IC₅₀ = 14 nM; stopped-flow light scattering IC₅₀ = 23 nM) [6]. Its availability as a characterized positive control reduces assay development time and ensures inter-laboratory reproducibility when comparing UT-B inhibitor screening data [7].

Quote Request

Request a Quote for N,N-dipropyl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.